Acetyl-Ser-Asp-Lys-Pro (AcSDKP), a naturally occurring tetrapeptide, is a known negative regulator of hematopoietic stem cell proliferation. [] It is generated from Thymosin β4 through cleavage by prolyl oligopeptidase (POP). [] AcSDKP is a natural and specific substrate of the N-terminal active site of human Angiotensin-converting enzyme (ACE). [] AcSDKP has been shown to be a physiological substrate of Angiotensin-converting enzyme (ACE), which catabolizes the peptide through a dipeptidasic activity. [] This suggests a possible role for ACE in the regulation of hematopoietic stem cell proliferation through control of the AcSDKP concentration. [] Additionally, AcSDKP exhibits angiogenic properties. []
N-acetyl-Ser-Asp-Lys-Pro, also known as Acetyl-Ser-Asp-Lys-Pro, is a tetrapeptide that plays significant roles in various biological processes. It is primarily formed in bone marrow cells through the enzymatic processing of thymosin β4. This compound is widely distributed in different tissues and body fluids, where it is crucial for regulating the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle, thereby providing protection against certain cytotoxic agents like Ara-C in mice .
N-acetyl-Ser-Asp-Lys-Pro is classified as a biologically active peptide. Its synthesis occurs naturally within the body but can also be produced synthetically through established peptide synthesis techniques. It is categorized under peptides due to its composition of amino acids and its specific biological functions.
The synthesis of N-acetyl-Ser-Asp-Lys-Pro can be achieved through solid-phase peptide synthesis (SPPS), which is a widely used method for producing peptides. This technique involves the following steps:
In industrial settings, automated peptide synthesizers are utilized to scale up production while maintaining high yield and purity. The optimization of reaction conditions, including temperature and solvent choice, is crucial for efficient synthesis. High-performance liquid chromatography (HPLC) is typically employed for purification purposes.
N-acetyl-Ser-Asp-Lys-Pro consists of four amino acids: serine, aspartic acid, lysine, and proline, with an acetyl group attached to the serine residue. The molecular formula can be represented as C₁₄H₁₈N₄O₅S.
N-acetyl-Ser-Asp-Lys-Pro can undergo various chemical reactions, including hydrolysis and enzymatic degradation. It serves as a substrate for angiotensin-converting enzyme (ACE), which catalyzes its breakdown in vivo.
Enzymes such as prolyl endopeptidase and meprin-α can catalyze the hydrolysis of this tetrapeptide, leading to smaller peptide fragments and free amino acids as degradation products .
The primary products from these reactions include smaller peptides and individual amino acids that are further metabolized by the body.
N-acetyl-Ser-Asp-Lys-Pro exerts its biological effects primarily by inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle. This inhibition occurs through its interaction with ACE, leading to its degradation. Additionally, it modulates signaling pathways such as transforming growth factor-beta (TGF-β), which are involved in cell proliferation and differentiation .
Relevant data indicate that N-acetyl-Ser-Asp-Lys-Pro maintains its structural integrity under physiological conditions but may degrade in the presence of specific enzymes .
N-acetyl-Ser-Asp-Lys-Pro has numerous applications across various scientific fields:
The compound's diverse applications underscore its importance in both research and clinical settings, highlighting its potential benefits in therapeutic interventions.
The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) is endogenously synthesized from its precursor protein thymosin-β4 (Tβ4), a 43-amino-acid polypeptide ubiquitously expressed in mammalian tissues. Tβ4 contains the AcSDKP sequence (Ac-SDKP) at its N-terminus (positions 1–4), necessitating specific proteolytic cleavage for AcSDKP liberation. Initial hydrolysis requires meprin-α, a zinc-dependent metalloprotease highly expressed in renal proximal tubules and intestinal brush borders. Meprin-α cleaves full-length Tβ4 into intermediate fragments shorter than 30 amino acids, a prerequisite for subsequent processing. This was demonstrated experimentally:
Table 1: Enzymes in AcSDKP Biosynthesis and Degradation
Enzyme | Role | Action Site | Effect of Inhibition |
---|---|---|---|
Meprin-α | Tβ4 cleavage to intermediates | Asp/Lys bonds | ↓ AcSDKP synthesis (renal/hepatic) |
Prolyl Oligopeptidase (POP) | Releases AcSDKP from intermediates | Pro4-Asp5 bond | ↓ Plasma/tissue AcSDKP (50–65%) |
ACE N-domain | Primary AcSDKP degradation | C-terminal dipeptide | ↑ Plasma AcSDKP (5-fold) |
ACE C-domain | Minor AcSDKP degradation | C-terminal dipeptide | Minimal AcSDKP accumulation |
Prolyl oligopeptidase (POP), a serine peptidase, catalyzes the terminal cleavage step at the Pro4-Asp5 bond of Tβ4-derived intermediates to release bioactive AcSDKP. POP’s substrate limitation (≤30 residues) necessitates prior meprin-α processing. Key evidence includes:
POP’s physiological role is further confirmed by its distribution in organs correlating with AcSDKP levels (kidney > heart > plasma). Co-administration of POP inhibitors with ACE blockers (e.g., captopril) prevented the typical ACEi-induced AcSDKP elevation, confirming POP’s non-redundant role in synthesis [3] [10].
AcSDKP is predominantly degraded by angiotensin-converting enzyme (ACE), a zinc metallopeptidase with two homologous catalytic domains (N- and C-domains). ACE hydrolyzes AcSDKP by cleaving the Lys3-Pro4 bond, releasing the dipeptides Ac-SD and KP. Crucially, this degradation exhibits strong N-domain (N-terminal active site) specificity:
Table 2: Kinetic Parameters of ACE Domains for AcSDKP Hydrolysis
Parameter | ACE N-domain | ACE C-domain | Testis ACE (C-domain only) |
---|---|---|---|
Km (μM) | 31 ± 3 | 39 ± 5 | 42 ± 6 |
kcat (s−1) | 15.5 ± 0.8 | 0.39 ± 0.05 | 0.35 ± 0.04 |
kcat/Km (μM−1·s−1) | 0.50 | 0.01 | 0.008 |
Domain co-operativity studies reveal negative allostery: hydrolysis of AcSDKP by the N-domain reduces catalytic efficiency at the C-domain. This further emphasizes the N-domain’s dominance in physiological AcSDKP turnover. Consequently, tissues expressing only the C-domain (e.g., testis) exhibit 3–5× higher basal AcSDKP levels [7] [10]. ACE inhibitors (e.g., captopril, lisinopril) increase plasma AcSDKP 5-fold by blocking N-domain activity, linking ACEi’s antifibrotic effects to AcSDKP accumulation [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7